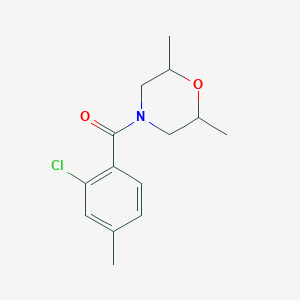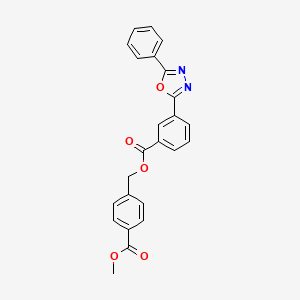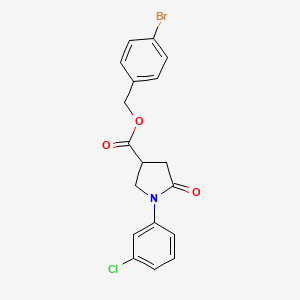![molecular formula C19H27ClN2O5 B4145200 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145200.png)
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is an organic compound that features a piperazine ring substituted with an ethyl group and a phenoxyethyl group. The presence of the allyl and chloro substituents on the phenoxy group adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The starting material, 2-allyl-6-chlorophenol, undergoes an etherification reaction with an appropriate alkylating agent to form 2-(2-allyl-6-chlorophenoxy)ethyl bromide.
Nucleophilic Substitution: The intermediate is then reacted with 4-ethylpiperazine in the presence of a base to yield 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-ethylpiperazine.
Oxalate Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Epoxide: From oxidation of the allyl group.
Aldehyde: From further oxidation of the epoxide.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-allylphenoxy)ethyl]-4-ethylpiperazine oxalate: Lacks the chloro substituent.
1-[2-(2-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate: Lacks the allyl substituent.
1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate: Lacks the ethyl group on the piperazine ring.
Uniqueness
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to the combination of the allyl and chloro substituents on the phenoxy group, along with the ethyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.C2H2O4/c1-3-6-15-7-5-8-16(18)17(15)21-14-13-20-11-9-19(4-2)10-12-20;3-1(4)2(5)6/h3,5,7-8H,1,4,6,9-14H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQUHTWRGHNARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=CC=C2Cl)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4145142.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-benzyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4145146.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-ethylpiperazine oxalate](/img/structure/B4145148.png)
![5,5-Dimethyl-3-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione](/img/structure/B4145161.png)
![2-(4-tert-butylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4145182.png)
![N-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4145189.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B4145192.png)
![3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4145204.png)

![4-chloro-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4145218.png)
![N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B4145224.png)

![N-(2,3-dimethylphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4145233.png)
